2-(2-Bromoethyl)pyridine hydrobromide

Catalog No.
S686773
CAS No.
72996-65-7
M.F
C7H9Br2N
M. Wt
266.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoethyl)pyridine hydrobromide

CAS Number

72996-65-7

Product Name

2-(2-Bromoethyl)pyridine hydrobromide

IUPAC Name

2-(2-bromoethyl)pyridine;hydrobromide

Molecular Formula

C7H9Br2N

Molecular Weight

266.96 g/mol

InChI

InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H

InChI Key

SAXTXIDZMKZQMV-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCBr.Br

Canonical SMILES

C1=CC=NC(=C1)CCBr.Br

The exact mass of the compound 2-(2-Bromoethyl)pyridine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Bromoethyl)pyridine hydrobromide is a bifunctional organic compound widely used as a precursor for introducing the 2-pyridylethyl moiety in complex molecule synthesis. As a hydrobromide salt, it is supplied as a stable, crystalline solid, a key attribute that differentiates it from its free base form. This physical state and inherent stability are critical for its primary role as a reliable alkylating agent in the synthesis of pharmaceutical intermediates, particularly first-generation antihistamines.

Procuring the free base, 2-(2-bromoethyl)pyridine, as a direct substitute is often unviable due to significant handling and stability issues. Unlike the solid hydrobromide salt, the free base is typically an oil and is susceptible to self-reaction, including intramolecular cyclization or oligomerization, which compromises purity and complicates synthesis. Using the salt form allows for the controlled, in-situ generation of the reactive free base under specific reaction conditions, thus bypassing storage and handling problems. Furthermore, the hydrobromide is the natural salt form resulting from the high-yield synthesis from 2-(2-hydroxyethyl)pyridine using hydrobromic acid, making it the most process-efficient choice compared to other halide salts which would require additional or alternative synthesis steps.

Superior Processability and Handling: Solid Form Factor

A critical procurement differentiator is the compound's physical state. 2-(2-Bromoethyl)pyridine hydrobromide is a stable, crystalline solid with a melting point of 148-152 °C. In contrast, its free base form, 2-(2-bromoethyl)pyridine, is a liquid oil, which is more difficult to handle, weigh accurately, and store long-term. The solid nature of the hydrobromide salt simplifies laboratory and industrial workflows, reduces exposure risks, and enhances shelf-life by preventing the side reactions, such as cyclization, to which the free base is prone.

Evidence DimensionPhysical State & Melting Point
Target Compound DataCrystalline Solid, M.P. 148-152 °C
Comparator Or Baseline2-(2-Bromoethyl)pyridine (free base): Liquid/Oil
Quantified DifferenceQualitatively significant (Solid vs. Liquid); defined thermal transition point for the salt.
ConditionsStandard Temperature and Pressure (STP)

The solid form significantly improves handling, weighing accuracy, stability, and safety, making it more suitable for reproducible manufacturing and laboratory synthesis.

High-Yield Precursor Synthesis: Route-Optimized for Purity and Efficiency

The value of a chemical intermediate is heavily dependent on its own synthesis efficiency. 2-(2-Bromoethyl)pyridine hydrobromide can be prepared in quantitative (100%) yield from its common precursor, 2-(hydroxyethyl)pyridine, by reaction with hydrobromic acid. This process directly yields the stable, solid hydrobromide salt, which can be easily isolated and purified by recrystallization. This high-yield, direct-to-solid synthesis route avoids the purification challenges associated with oily free bases or the multi-step processes required to form other salts, ensuring a high-purity starting material for subsequent steps.

Evidence DimensionSynthesis Yield
Target Compound Data100% (Quantitative)
Comparator Or BaselineStandard organic reactions, where yields often range from 60-95%.
Quantified DifferenceAchieves maximum theoretical yield.
ConditionsReflux in concentrated HBr from 2-(hydroxyethyl)pyridine precursor.

A high-yield, one-step synthesis to a stable solid ensures a reliable and cost-effective supply of high-purity precursor, minimizing batch-to-batch variability.

Demonstrated Utility as a Key Intermediate for Antihistamine APIs

2-(2-Bromoethyl)pyridine hydrobromide is a documented precursor in the synthesis of Carbinoxamine, a first-generation H1-receptor antihistamine. In these multi-step syntheses, the stability and defined reactivity of the precursor are paramount for achieving the high purity required for an Active Pharmaceutical Ingredient (API). Using the stable hydrobromide salt instead of the less stable free base mitigates the risk of side-product formation, which would complicate downstream purification and potentially impact the final API's safety profile. The established use in such GMP-relevant synthesis pathways validates its selection for applications demanding high reproducibility.

Evidence DimensionApplication as a Pharmaceutical Intermediate
Target Compound DataUsed as a key building block for the API Carbinoxamine.
Comparator Or BaselineGeneric or unvalidated alkylating agents.
Quantified DifferenceNot applicable (qualitative validation).
ConditionsMulti-step synthesis of pharmaceutical ingredients.

Its established role in pharmaceutical synthesis provides strong evidence of its reliability, purity, and suitability for high-stakes applications where process control is critical.

Precursor for First-Generation Antihistamine Synthesis

This compound is the right choice for synthesizing ethanolamine ether antihistamines like Carbinoxamine. Its solid form ensures accurate stoichiometry and its stability prevents side-reactions, leading to a cleaner crude product and simplifying the purification of the final API.

Controlled Alkylation in Process Chemistry

For workflows that require the precise introduction of a 2-pyridylethyl group onto a nucleophile, this reagent is ideal. Its non-volatile, solid nature makes it safer and easier to handle than the free base, while allowing for controlled release of the reactive species in situ, ensuring reproducible reaction kinetics and yields.

Development of Novel Pyridine-Containing Molecules

In research and development settings, this compound serves as a reliable and convenient starting material. Its high-yield synthesis and excellent stability reduce the time spent on precursor preparation and characterization, allowing researchers to focus on novel target synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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